2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride
Overview
Description
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride is a potent and selective ATP-competitive dual inhibitor of cell division cycle 7-related protein kinase (Cdc7) and cyclin-dependent kinase 9 (CDK9). It has shown significant potential in inhibiting DNA synthesis and affecting the phosphorylation of the replicative DNA helicase at Cdc7-dependent phosphorylation sites .
Mechanism of Action
Target of Action
PHA 767491 hydrochloride is a potent and selective ATP-competitive dual inhibitor . Its primary targets are Cdc7 and CDK9 . These proteins play key roles in the regulation of initiation of DNA replication . The IC50 values for Cdc7 and CDK9 are 10 nM and 34 nM, respectively .
Mode of Action
PHA 767491 hydrochloride interacts with its targets by inhibiting their activity. It blocks DNA synthesis and affects the phosphorylation of the replicative DNA helicase at Cdc7-dependent phosphorylation sites . This interaction results in changes in the cell cycle, specifically the S phase, which is crucial for DNA replication .
Biochemical Pathways
PHA 767491 hydrochloride affects the DNA replication pathway by inhibiting the activity of Cdc7 and CDK9 . This results in the suppression of DNA synthesis and the alteration of the cell cycle . The downstream effects include the inhibition of cell proliferation and the induction of apoptosis .
Result of Action
PHA 767491 hydrochloride has been shown to reduce cell viability and suppress cell proliferation in various cancer cell lines . It also triggers apoptosis in a p53-independent manner . Furthermore, it has been found to suppress the migration and invasion of glioblastoma cells .
Biochemical Analysis
Biochemical Properties
PHA 767491 hydrochloride is known to interact with several enzymes and proteins. It is a dual inhibitor of Cdc7 and CDK9, with IC50 values of 10 nM and 34 nM respectively . It also shows selectivity against CDK1/2 and GSK3-β, and even higher selectivity against MK2 and CDK5 . These interactions play a crucial role in the compound’s biochemical reactions.
Cellular Effects
PHA 767491 hydrochloride has been shown to have significant effects on various types of cells. It reduces cell viability, suppresses cell proliferation, and triggers apoptosis in glioblastoma cell lines . It also suppresses glioblastoma cell migration and invasion . Moreover, it has been found to have a neuroprotective ability in hippocampal primary culture under oligomeric Aβ treatment .
Molecular Mechanism
PHA 767491 hydrochloride exerts its effects at the molecular level through several mechanisms. It inhibits cell proliferation by blocking DNA synthesis and affecting the phosphorylation of the replicative DNA helicase at Cdc7-dependent phosphorylation sites . It also directly counteracts the 5-FU-induced phosphorylation of Chk1 and decreases the expression of the anti-apoptotic protein myeloid leukemia cell 1ine .
Temporal Effects in Laboratory Settings
PHA 767491 hydrochloride decreases glioblastoma cell viability in a time- and dose-dependent fashion . It has been observed to completely abolish Mcm2 phosphorylation by 24 hours in HCC1954 cells
Preparation Methods
The synthesis of 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory properties. The industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory properties.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s overall activity.
Substitution: Common reagents and conditions for substitution reactions include the use of nucleophiles and electrophiles under controlled temperatures and pH levels. .
Scientific Research Applications
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride has a broad spectrum of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of Cdc7 and CDK9, providing insights into the mechanisms of DNA replication and cell cycle regulation.
Biology: The compound is used to investigate the role of Cdc7 and CDK9 in various biological processes, including cell proliferation and apoptosis.
Medicine: this compound has shown potential as an anticancer agent, particularly in the treatment of glioblastoma and hepatocarcinoma. .
Industry: The compound is used in the development of new therapeutic agents targeting Cdc7 and CDK9, contributing to the advancement of cancer treatment strategies
Comparison with Similar Compounds
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride is unique in its dual inhibition of Cdc7 and CDK9, making it a valuable tool for studying the interplay between these kinases in cell cycle regulation. Similar compounds include:
XL413: Another Cdc7 inhibitor with limited activity in many cancer cell lines.
PHA-543613: A compound with different inhibitory targets but similar applications in cancer research.
PHA-408: Another kinase inhibitor with potential anticancer properties.
This compound stands out due to its high selectivity and potency in inhibiting both Cdc7 and CDK9, making it a promising candidate for further research and development in cancer therapy .
Properties
IUPAC Name |
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O.ClH/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12;/h1-2,4-5,7,15H,3,6H2,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVNFURYBZMFDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471068 | |
Record name | PHA 767491 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845538-12-7 | |
Record name | PHA 767491 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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